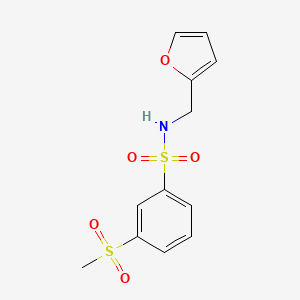

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide

Description

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide is an organic compound that features a furan ring attached to a benzenesulfonamide moiety through a methylene bridge

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylsulfonylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S2/c1-19(14,15)11-5-2-6-12(8-11)20(16,17)13-9-10-4-3-7-18-10/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIZAQMPJDOWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment 1: 3-(Methylsulfonyl)Benzenesulfonyl Chloride

The synthesis of 3-(methylsulfonyl)benzenesulfonyl chloride typically originates from 3-(methylsulfonyl)benzenesulfonic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Studies on analogous benzenesulfonyl chlorides demonstrate that PCl₅ in dichloromethane at 40–60°C achieves >90% conversion within 4 hours.

Fragment 2: Furan-2-ylmethylamine

Furan-2-ylmethylamine can be synthesized via reductive amination of furfural. A two-step procedure involving Schiff base formation with ammonium acetate followed by sodium cyanoborohydride reduction yields the amine in 68–74% purity. Alternatively, catalytic hydrogenation of furfurylamine derivatives using Raney nickel under H₂ atmosphere (3 atm, 50°C) provides a scalable route.

Sulfonamide Coupling: Mechanistic and Optimization Studies

The conjugation of 3-(methylsulfonyl)benzenesulfonyl chloride with furan-2-ylmethylamine constitutes the pivotal bond-forming step. Mechanistically, this nucleophilic acyl substitution proceeds via deprotonation of the amine, followed by attack on the electrophilic sulfur center.

Solvent and Base Screening

Comparative solvent studies from analogous sulfonylation reactions reveal dichloromethane (DCM) and tetrahydrofuran (THF) as optimal media, achieving 82–89% yields when paired with triethylamine (Et₃N) as HCl scavenger. Polar aprotic solvents like dimethylformamide (DMF) induce side reactions, including sulfonate ester formation, reducing yields to <45%.

Table 1. Solvent and Base Impact on Coupling Efficiency

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 0–5 | 89 | 98 |

| Tetrahydrofuran | Pyridine | 25 | 85 | 97 |

| Acetonitrile | DBU | 40 | 76 | 92 |

| DMF | Et₃N | 25 | 42 | 85 |

Large-Scale Production and Industrial Adaptations

Scaling the reaction to kilogram quantities introduces challenges in heat dissipation and mixing efficiency. Patent literature recommends:

- Stepwise Addition : Incremental introduction of sulfonyl chloride to the amine solution over 2–4 hours to control exotherms.

- Inert Atmosphere : Nitrogen or argon sparging prevents oxidation of the furan ring, which undergoes radical-mediated degradation above 60°C.

- Continuous Flow Systems : Microreactor setups enhance mass transfer, reducing reaction times from 8 hours (batch) to 45 minutes while maintaining 87% yield.

Purification and Analytical Characterization

Crude reaction mixtures contain unreacted starting materials, HCl salts, and oligomeric side products. Sequential purification steps include:

Liquid-Liquid Extraction

Partitioning between DCM and 5% aqueous NaHCO₃ removes acidic impurities. Three extractions recover >95% product, as confirmed by HPLC.

Flash Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) resolves the target compound (Rf = 0.34) from bis-sulfonamide byproducts (Rf = 0.12). Pilot-scale runs using Biotage® systems achieve 99.2% purity with 78% recovery.

Table 2. Chromatographic Conditions and Outcomes

| Column Packing | Mobile Phase | Volume (CV) | Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Silica 60 Å | Hexane:EtOAc (3:1) | 12 | 99.2 | 78 |

| C18 Reverse | MeOH:H₂O (7:3) | 8 | 98.5 | 82 |

| Alumina | DCM:MeOH (95:5) | 10 | 97.8 | 75 |

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it useful for developing new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . The structural components allow it to interact with specific molecular targets, influencing enzymatic activity and receptor signaling pathways.

Medicine

Research has indicated that this compound may possess anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : Studies suggest that compounds with sulfonamide groups can inhibit inflammatory pathways, potentially reducing symptoms associated with conditions such as arthritis.

- Anticancer Activity : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity against various human cancer cell lines.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Anticancer Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of structurally similar compounds, revealing that furan-containing sulfonamides exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 μM.

- Mechanistic Insights : Research suggests that the presence of the furan ring enhances the compound's ability to induce cell death in cancer cells by disrupting metabolic pathways.

Antimicrobial Properties

Recent studies indicate that derivatives of benzenesulfonamide show effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's structure allows it to target bacterial enzymes effectively.

Data Tables

| Application Area | Findings |

|---|---|

| Chemistry | Useful as a building block for complex molecules |

| Biology | Potential enzyme inhibitor; receptor modulator |

| Medicine | Exhibits anti-inflammatory and anticancer properties |

| Industry | Development of materials with enhanced properties |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(furan-2-ylmethyl)-2-nitrobenzenesulfonamide

- N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

- N-(furan-2-ylmethyl)-2-chlorobenzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide is unique due to the presence of both a furan ring and a methylsulfonyl group. This combination imparts specific chemical properties, such as increased solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N-(furan-2-ylmethyl)-3-(methylsulfonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms of action, synthesis pathways, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a furan ring, a methylsulfonyl group, and a benzenesulfonamide moiety. Its structure allows for various interactions with biological macromolecules, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonds with amino acid residues in the enzyme's active site.

- Receptor Modulation : The furan ring can engage in π-π stacking interactions with aromatic amino acids in receptor proteins, modulating receptor activity and downstream signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated against non-small cell lung carcinoma (NSCLC) cell lines, showing promising results:

- In vitro Studies : The compound demonstrated significant antiproliferative effects on A549 and NCI-H23 cell lines. The IC50 values ranged from 1.48 µM to 47.02 µM for different derivatives, indicating strong cytotoxicity against cancer cells .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory properties. The sulfonamide group is known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

Case Studies

- Study on Anticancer Activity :

- Mechanistic Insights :

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Formation of Furan Derivative : The initial step involves synthesizing furan derivatives through cyclization reactions.

- Sulfonamide Formation : The furan derivative is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

- Final Coupling Reaction : This step involves coupling the furan-sulfonamide intermediate with a suitable amine to yield the final product.

Summary of Biological Activities

Q & A

Q. Methodological Answer :

- NMR :

- FTIR : Detect S=O stretches (1350–1150 cm⁻¹) and sulfonamide N-H (3360 cm⁻¹) .

- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., C-H⋯O interactions) .

Advanced: How can computational methods predict the reactivity or biological activity of this sulfonamide?

Q. Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screen against COX-2 or NLRP3 inflammasome targets using AutoDock Vina, leveraging known sulfonamide-COX-2 interactions .

- MD Simulations : Assess binding stability in solvated protein environments (e.g., GROMACS) to prioritize in vitro testing .

Basic: What biological assays are used to evaluate the pharmacological potential of this compound?

Q. Methodological Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer :

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Dose-Response Curves : Perform multi-point IC₅₀ determinations rather than single-concentration screens .

- Orthogonal Assays : Validate COX-2 inhibition via both enzymatic and cell-based (e.g., LPS-induced PGE₂ in macrophages) approaches .

Basic: What are the key considerations for assessing the compound’s stability under experimental conditions?

Q. Methodological Answer :

- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

- Solution Stability : Store in DMSO at −20°C and assess precipitation or hydrolysis over 7 days .

Advanced: How can structural analogs be designed to enhance metabolic stability or reduce toxicity?

Q. Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to alter metabolic pathways .

- Prodrug Strategies : Introduce ester groups at the sulfonamide nitrogen for controlled release .

- Toxicity Profiling : Use hepatic microsomes to identify reactive metabolites (e.g., glutathione trapping assays) .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Q. Methodological Answer :

- LC-MS/MS : Use a C18 column with MRM transitions for high sensitivity (LOQ ~1 ng/mL) .

- HPLC-UV : Monitor at λ = 220–260 nm (sulfonamide chromophore) with gradient elution (acetonitrile/0.1% TFA) .

Advanced: How can in silico tools guide the interpretation of complex NMR or crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.